3,4-dichloro-6-phenyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
3,4-dichloro-6-phenylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-6-9(15-11(14)10(8)13)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUUIRZBHTMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-6-phenyl-2H-pyran-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyranones with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 3,4-dichloro-6-phenyl-2H-pyran-2-one exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains and fungi, revealing that the compound possesses a broad spectrum of activity. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A study indicated that it showed significant activity against Mycobacterium tuberculosis, with a mechanism potentially involving interference with cell wall synthesis. The structure-activity relationship (SAR) analysis highlighted the importance of the dichloro substituents in enhancing biological activity.
Agricultural Science
Pesticidal Properties
In agricultural applications, this compound has been studied for its potential as a pesticide. Its effectiveness against various pests was assessed through field trials, where it demonstrated significant insecticidal activity without adversely affecting beneficial insects.
Table 2: Pesticidal Activity of this compound
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
| Spider Mites | 100 | 75 |
Material Science
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications in electronics and coatings.
Case Study: Polymer Composite Development
A recent study focused on creating a polymer composite using this compound as a reinforcing agent. The resulting composite exhibited improved tensile strength and thermal resistance compared to conventional materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-2H-pyran-2-one: Lacks the phenyl group at the 6 position.
6-Phenyl-2H-pyran-2-one: Lacks the chlorine atoms at the 3 and 4 positions.
3,4-Dichloro-6-methyl-2H-pyran-2-one: Has a methyl group instead of a phenyl group at the 6 position.
Uniqueness
3,4-Dichloro-6-phenyl-2H-pyran-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Q & A
Q. What are the optimal synthetic routes for 3,4-dichloro-6-phenyl-2H-pyran-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyranone derivatives typically involves multicomponent reactions or chlorination of precursor compounds. For this compound, potential routes include:
- Chlorination of pyran intermediates : Reacting 6-phenyl-2H-pyran-2-one with chlorinating agents like thionyl chloride (SOCl₂) under reflux conditions. This method is analogous to the synthesis of 6-chloro-3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbonyl chloride .
- Oxidation-reduction sequences : Using oxidizing agents (e.g., KMnO₄) to introduce hydroxyl groups, followed by chlorination steps.
Q. Key Considerations :
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for complete chlorination .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
- Yield optimization : Pilot studies using gas chromatography (GC) or HPLC to monitor reaction progress are recommended.
Q. Table 1: Comparative Reaction Conditions
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Direct chlorination | SOCl₂, reflux, acetonitrile | 60–75% | |
| Multicomponent reaction | KMnO₄, LiAlH₄, subsequent Cl₂ | 50–65% |
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenyl at C6, chlorine at C3/C4). Chemical shifts for aromatic protons typically appear at δ 7.2–7.8 ppm, while pyranone carbonyls resonate near δ 165–175 ppm .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the dihydropyran ring .
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: 282.98 for C₁₁H₇Cl₂O₂⁺).
Advanced Tip : Pair with computational methods (e.g., density functional theory, DFT) to predict electronic properties like HOMO-LUMO gaps .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), using 4-hydroxy-6-substituted pyranones as a reference .
- Anti-inflammatory potential : COX-2 inhibition assays, given the phenyl group’s role in hydrophobic interactions .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM.
Data Interpretation : Use IC₅₀ values and dose-response curves to compare with control compounds like doxorubicin or aspirin.
Advanced Research Questions
Q. What mechanisms explain the acid-catalyzed reactivity of this compound in ring-opening reactions?
Methodological Answer: The electron-withdrawing chlorine substituents increase electrophilicity, facilitating ring-opening under acidic conditions. Key steps include:
Protonation : Acid (e.g., trifluoroacetic acid) protonates the carbonyl oxygen, polarizing the pyranone ring .
Nucleophilic attack : Water or alcohols attack the electrophilic C2 carbon, leading to ring cleavage.
Rearrangement : Formation of conjugated dienes or ketones, as observed in trifluoromethyl pyran derivatives .
DFT Insights : Computational modeling (e.g., Gaussian 09) can map transition states and activation energies for mechanistic validation .
Q. How do substituents on the phenyl ring (e.g., electron-donating vs. withdrawing groups) modulate biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
- Electron-donating groups (e.g., -OCH₃) : Enhance solubility and hydrogen bonding, potentially increasing anti-inflammatory activity .
- Electron-withdrawing groups (e.g., -NO₂) : May improve antimicrobial efficacy by increasing electrophilicity.
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| -Cl | C3/C4 | ↑ Cytotoxicity | |
| -CH₃ | C6 | ↓ Antimicrobial activity | |
| -OCH₃ | C6 | ↑ Anti-inflammatory |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Contradictions often arise from experimental variables:
- Assay conditions : Standardize pH, temperature, and cell passage number.
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting results .
- Statistical rigor : Use ANOVA or t-tests with p < 0.05 for significance, and report confidence intervals.
Case Study : In reactions of dihydropyrans, varying acid catalysts (p-toluenesulfonic acid vs. trifluoroacetic acid) led to divergent products, emphasizing the need for controlled conditions .
Q. What computational strategies are effective for predicting the reactivity of halogenated pyranones?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study substituent effects on charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).
Example : DFT studies on trifluoromethyl pyran derivatives revealed transition-state stabilization via resonance, guiding synthetic optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
